molecular formula C56H48CuN12.4Cl B1142476 Alcian Blue-tetrakis(methylpyridinium) chloride CAS No. 123439-83-8

Alcian Blue-tetrakis(methylpyridinium) chloride

Cat. No.: B1142476
CAS No.: 123439-83-8
M. Wt: 1094.44
Attention: For research use only. Not for human or veterinary use.
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Description

Alcian Blue-tetrakis(methylpyridinium) chloride is a synthetic dye belonging to the family of phthalocyanine dyes. It is known for its ability to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. This compound is widely used in histology and microscopy for its staining properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of copper phthalocyanine with formaldehyde and pyridine under controlled conditions .

Industrial Production Methods

Industrial production of Alcian Blue-tetrakis(methylpyridinium) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alcian Blue-tetrakis(methylpyridinium) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different phthalocyanine derivatives, while substitution reactions can yield a variety of modified dyes .

Scientific Research Applications

Histochemical Staining

Overview
Alcian Blue-tetrakis(methylpyridinium) chloride is predominantly used in histochemical staining techniques to visualize specific components in tissue sections. It selectively stains highly sulfated glycosaminoglycans, such as heparan sulfate, which are critical in understanding various biological processes.

Staining Mechanism
The mechanism of action involves electrostatic interactions between the positively charged dye and the negatively charged sulfate groups of glycosaminoglycans. This interaction results in a distinct blue coloration that can be observed under a light microscope .

Applications in Tissue Analysis

  • Mast Cell Visualization : The dye is extensively used to identify and visualize mast cells in tissue samples, aiding in the study of allergic responses and other immune functions.
  • Cartilage Studies : this compound is effective for staining cartilage tissues, allowing researchers to assess the distribution and integrity of glycosaminoglycans within the extracellular matrix.

Interaction with Nucleic Acids
Recent studies have indicated that this compound can bind selectively to G-quadruplex structures in nucleic acids. This property suggests potential therapeutic applications in gene regulation and cancer treatment.

Photosensitizer Properties
The compound's cationic nature allows it to act as a photosensitizer in photodynamic therapy. Upon light activation, it can induce cell death, making it a candidate for anticancer applications.

Analytical Applications

Layer-by-Layer Deposition Techniques
this compound has been utilized in forming composite films through layer-by-layer deposition methods. This application highlights its versatility beyond traditional staining, indicating its potential use in material science and nanotechnology.

Case Studies

Study Title Focus Area Findings
Mast Cell Staining with Alcian BlueImmunologyDemonstrated effective visualization of mast cells in various tissues .
Alcian Blue Interaction with G-Quadruplex DNAMolecular BiologyIdentified selective binding properties that may influence gene expression.
Composite Films from Alcian BlueMaterial ScienceExplored the use of this compound in nanostructures.

Physical Properties and Stability

This compound is characterized by its vibrant blue color and stability compared to other Alcian dyes. Its solubility and lightfastness make it suitable for long-term studies, although care must be taken regarding pH levels during storage and application to prevent degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and staining properties compared to other Alcian Blue variants. The presence of pyridiniomethyl groups provides better binding to acidic polysaccharides, making it a preferred choice for specific staining applications .

Biological Activity

Alcian Blue-tetrakis(methylpyridinium) chloride is a cationic dye with significant applications in histochemistry and molecular biology. This compound is particularly noted for its ability to interact with sulfated glycosaminoglycans (GAGs) and nucleic acids, making it a valuable tool in various biological research settings.

This compound is derived from Alcian Blue, a well-known dye used for staining acidic polysaccharides. Its molecular formula is C56H40Cl4CuN12C_{56}H_{40}Cl_4CuN_{12}, and it exhibits a vibrant blue color when dissolved in aqueous solutions. The presence of four methylpyridinium groups enhances its solubility and staining capabilities, allowing for effective visualization of biological tissues under a microscope.

Mechanism of Action:

  • Electrostatic Interactions: The dye binds to negatively charged sulfated GAGs through electrostatic attraction, allowing researchers to visualize these components in tissue samples. This interaction is particularly strong with heparan sulfate, which is abundant in mast cells and cartilage.
  • Resistance to Enzymatic Degradation: this compound is resistant to hyaluronidase, an enzyme that degrades hyaluronic acid. This property enables differentiation between heparan sulfate and hyaluronic acid in histological studies.

Biological Applications

  • Histological Staining:
    • This compound is primarily used to stain tissues rich in sulfated GAGs, facilitating the study of connective tissues and mast cells. Research indicates that this compound produces stronger staining results compared to other Alcian Blue variants, enhancing the visibility of mast cells in tissue sections .
  • Interaction with Nucleic Acids:
    • Studies have shown that this compound can selectively bind to G-quadruplex structures within DNA and RNA. This binding suggests potential applications in gene regulation and therapeutic interventions, particularly in cancer research where G-quadruplexes play a crucial role.
  • Photodynamic Therapy:
    • The cationic nature of the dye allows it to act as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications, highlighting its dual functionality as both a staining agent and a therapeutic agent.

Comparative Analysis with Other Dyes

This compound can be compared with other cationic dyes based on their staining efficacy and specificity for GAGs:

Dye Staining Efficacy Specificity Applications
This compoundHighHeparan sulfate, mast cellsHistology, gene regulation
Alcian Blue (standard)ModerateVarious GAGsHistology
Methylene BlueLowGeneral nucleic acidsHistology, microbiology

Case Studies

  • Mast Cell Identification:
    • A study demonstrated that using this compound resulted in significantly improved identification of mast cells compared to other staining methods. The enhanced staining allowed for better visualization of mast cell granules, facilitating research into allergic responses and tissue inflammation .
  • Gene Regulation Studies:
    • Research exploring the interaction between this compound and G-quadruplexes revealed its potential as a regulatory agent in gene expression studies. The compound's ability to stabilize these structures may provide insights into novel therapeutic approaches for diseases linked to gene dysregulation.

Properties

IUPAC Name

copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNRSWNBONHNN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40Cl4CuN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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